molecular formula C14H11ClO4 B6403980 2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261921-83-8

2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6403980
CAS RN: 1261921-83-8
M. Wt: 278.69 g/mol
InChI Key: NSDQWGZFPCMFJF-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-hydroxyphenyl)-5-methoxybenzoic acid, commonly known as 2-C5HPMB, is an organic acid with a wide range of applications in the scientific research field. It is a white, crystalline powder with a melting point of 165°C and a boiling point of 295°C. 2-C5HPMB is soluble in water and alcohol, and insoluble in ether. This chemical has many uses in the laboratory due to its unique properties.

Mechanism of Action

2-C5HPMB is an inhibitor of the enzyme phenol sulfotransferase (PST). PST is responsible for the sulfonation of phenolic compounds in the body, and inhibition of this enzyme can lead to increased levels of phenolic compounds in the body. 2-C5HPMB is thought to inhibit PST by binding to the active site of the enzyme and preventing its activity.
Biochemical and Physiological Effects
2-C5HPMB has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to inhibit the activity of the enzyme phenol sulfotransferase, resulting in increased levels of phenolic compounds in the body. In addition, 2-C5HPMB has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties.

Advantages and Limitations for Lab Experiments

2-C5HPMB has several advantages for use in laboratory experiments. It is easy to synthesize and is relatively inexpensive. In addition, it is stable and has a long shelf-life. However, there are some limitations to its use. 2-C5HPMB is toxic and should be handled with care. In addition, it is not soluble in all solvents, so it may not be suitable for some reactions.

Future Directions

2-C5HPMB has a wide range of potential applications in the scientific research field. It could be used to study the effects of phenolic compounds on biological systems, to develop new fluorescent probes for biological systems, and to develop new inhibitors of enzymes. Additionally, it could be used to study the effects of sulfonation on biological systems and to develop new anti-inflammatory, anti-oxidant, and anti-tumor agents. Finally, it could be used to develop new catalysts and reagents for chemical synthesis.

Synthesis Methods

2-C5HPMB can be synthesized using a variety of methods. The most common method is the reaction of 2-chloro-5-hydroxyphenol with methanol in the presence of an acid catalyst. This reaction results in the formation of a methyl ester of 2-chloro-5-hydroxyphenol, which is then hydrolyzed to yield 2-C5HPMB. Other methods of synthesis include the reaction of 2-chloro-5-hydroxyphenol with an alkyl halide and the reaction of 2-chloro-5-hydroxyphenol with an alkene in the presence of an acid catalyst.

Scientific Research Applications

2-C5HPMB is widely used in scientific research due to its unique properties. It is commonly used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as an inhibitor in enzymatic reactions. In addition, 2-C5HPMB is often used as a fluorescent probe in biological systems, as a fluorescent dye in microscopy, and as a fluorescent label in immunoassays.

properties

IUPAC Name

2-(2-chloro-5-hydroxyphenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO4/c1-19-9-3-4-10(12(7-9)14(17)18)11-6-8(16)2-5-13(11)15/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDQWGZFPCMFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C=CC(=C2)O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690484
Record name 2'-Chloro-5'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-83-8
Record name 2'-Chloro-5'-hydroxy-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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